molecular formula C21H33NO B12641676 {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone CAS No. 920512-89-6

{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone

Cat. No.: B12641676
CAS No.: 920512-89-6
M. Wt: 315.5 g/mol
InChI Key: AFFLYCWQPSLRLZ-QUCCMNQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone typically involves the reaction of 2,6-dimethylheptan-2-amine with piperidine and phenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays or as a probe to study cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of certain diseases where its unique structure could offer specific advantages.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals or as an additive in certain formulations to enhance product performance.

Mechanism of Action

The mechanism of action of {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone apart is its specific molecular configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

CAS No.

920512-89-6

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

[(2S)-2-[(2R)-2,6-dimethylheptyl]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H33NO/c1-17(2)10-9-11-18(3)16-20-14-7-8-15-22(20)21(23)19-12-5-4-6-13-19/h4-6,12-13,17-18,20H,7-11,14-16H2,1-3H3/t18-,20+/m1/s1

InChI Key

AFFLYCWQPSLRLZ-QUCCMNQESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C[C@@H]1CCCCN1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CCCC(C)CC1CCCCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.